Product packaging for 4-Chloro-2,5-dimethylaniline(Cat. No.:CAS No. 20782-94-9)

4-Chloro-2,5-dimethylaniline

Cat. No.: B1590694
CAS No.: 20782-94-9
M. Wt: 155.62 g/mol
InChI Key: POEANWWEPFQEEF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research

The study and use of 4-Chloro-2,5-dimethylaniline are historically rooted in the expansion of the chemical industry, particularly in the synthesis of dyes and pigments. chemball.com Like many aniline (B41778) derivatives, its primary role has been that of a crucial building block or intermediate in creating more complex molecules. solubilityofthings.comgoogle.com The evolution of research on this compound has mirrored trends in industrial organic synthesis.

Initial research efforts were likely concentrated on establishing efficient and scalable methods for its production. The development of processes for related compounds, such as the catalytic reduction of nitrated precursors to form aniline derivatives, highlights the long-standing industrial focus on optimizing the synthesis of these valuable intermediates. google.comchemicalbook.com Over time, as the applications for aniline derivatives expanded beyond dyes, the research focus on compounds like this compound also broadened.

Academic Significance and Interdisciplinary Relevance

The academic significance of this compound lies primarily in its role as a versatile intermediate in several fields of chemical research. Its utility extends from industrial applications to the development of novel materials and bioactive molecules.

Organic Synthesis and Intermediates: It is a key intermediate in the production of various organic compounds. echemi.comchemball.com Its chemical structure allows it to be a precursor in the synthesis of dyes, pigments, and agrochemicals. chemball.comgoogle.com

Medicinal and Bio-organic Chemistry: The substituted aniline scaffold is present in many biologically active compounds. Research has shown that derivatives of 2,5-dimethylaniline (B45416) can be used to synthesize ketimines, which have been studied for their potential antifungal properties. rjstonline.comrjstonline.com Furthermore, the related compound, 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, which can be synthesized from this compound, serves as an intermediate for pharmaceuticals and is investigated for its enzyme inhibition capabilities, particularly against microbial targets. nih.gov

Materials Science: The broader class of dimethylanilines has been explored in the field of materials science. For instance, 2,5-dimethylaniline has been used in the synthesis of poly(2,5-dimethylaniline), a conducting polymer, often embedded with carbon nanotubes to form nanocomposites. sigmaaldrich.com This suggests the potential for this compound to be used in creating functional polymers with specific electronic properties, where the chlorine substituent could modify the polymer's characteristics.

Crystallography and Structural Chemistry: The study of substituted anilines like 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide contributes to the understanding of how different substituents affect molecular conformation and crystal packing, which are fundamental aspects of physical organic chemistry. nih.gov

Current Challenges and Emerging Opportunities in this compound Research

Current research involving this compound faces both challenges and new opportunities, reflecting the broader trends in the chemical sciences.

Current Challenges:

Green Synthesis: A persistent challenge in the chemical industry is the development of more environmentally benign and efficient synthesis routes. This includes minimizing waste, avoiding hazardous solvents, and using catalysts that can be easily recovered and recycled. google.com

Process Optimization: Achieving high purity and yield in the synthesis of this compound and its derivatives remains a key objective for industrial applications, driving research into improved reaction conditions and purification methods. google.comchemicalbook.com

Emerging Opportunities:

Novel Pharmaceuticals: The role of substituted anilines as key pharmacophores presents significant opportunities. There is potential for using this compound as a starting material to design and synthesize new drug candidates with unique biological activities, leveraging the known antifungal and antibacterial potential of its derivatives. rjstonline.com

Advanced Materials: The exploration of this compound in the synthesis of novel polymers and functional materials is a promising area. The specific electronic and steric properties imparted by the chloro and dimethyl substituents could be harnessed to create materials for electronics, sensors, or protective coatings. sigmaaldrich.com

Catalysis: Aromatic amines and their derivatives can sometimes serve as ligands in coordination chemistry and catalysis. Further research could explore the potential of this compound or its derivatives as ligands for catalytic processes. iucr.org

The research landscape for this compound is evolving from its traditional role as a dye intermediate to a versatile building block in areas of high academic and industrial interest, including medicine and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B1590694 4-Chloro-2,5-dimethylaniline CAS No. 20782-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10ClN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEANWWEPFQEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30491649
Record name 4-Chloro-2,5-dimethylaniline
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20782-94-9
Record name 4-Chloro-2,5-dimethylbenzenamine
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Record name 4-Chloro-2,5-dimethylaniline
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Record name 4-Chloro-2,5-dimethylaniline
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Advanced Synthetic Methodologies for 4 Chloro 2,5 Dimethylaniline

Novel Synthetic Routes and Mechanistic Investigations

The development of new synthetic pathways is crucial for improving the economic and environmental profile of chemical manufacturing. Research into 4-Chloro-2,5-dimethylaniline has focused on catalytic systems and optimizing reaction conditions to achieve high selectivity and yield.

Palladium-Catalyzed Transformations Utilizing this compound as a Substrate

While primarily known as a synthetic target, this compound also serves as a valuable substrate in palladium-catalyzed cross-coupling reactions. The reactivity of the aryl chloride group allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental in building more complex molecules.

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination are powerful tools for functionalizing aryl halides. For instance, the Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, could be employed to synthesize biphenyl (B1667301) derivatives from this compound. A typical catalytic system for such transformations involves a palladium source like Pd(OAc)2 or Pd(PPh3)4, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net The choice of ligand is critical and can influence catalyst stability and reaction selectivity. mdpi.com Similarly, the Heck reaction allows for the alkenylation of the aryl halide, and Buchwald-Hartwig amination enables the formation of new C-N bonds. These transformations highlight the utility of this compound as a building block for diverse chemical structures.

Reductive Amination Strategies and Catalyst Design

A primary route for synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. In the case of this compound, this involves the catalytic reduction of 4-chloro-2,5-dimethylnitrobenzene. This transformation is a type of reductive amination where a nitro group is converted to an amine. arkat-usa.org

The process is typically carried out using catalytic hydrogenation with hydrogen gas over a metal catalyst. google.com Catalyst design is paramount for achieving high efficiency and selectivity, preventing side reactions like dehalogenation (the removal of the chlorine atom). Modified platinum-on-carbon catalysts, sometimes sulfited, have been shown to be effective for the reduction of similar structures like 4-chloro-2,5-dimethoxynitrobenzene. google.comgoogle.com The reaction is often performed in an aromatic solvent such as toluene (B28343) or xylene at elevated temperatures (80°C to 110°C) and pressures (5 to 50 atmospheres). google.comgoogle.com The addition of a compound that provides a slightly alkaline pH (8 to 10) and small amounts of an amine can further improve the process. google.com

Another approach involves using reducing agents like sodium borohydride (B1222165) (NaBH4), which is widely used for the chemical reduction of nitroanilines, often in the presence of nanocatalytic systems to overcome the kinetic barrier of the reaction. rsc.orgorganic-chemistry.org

Halogenation and Alkylation Approaches

Direct electrophilic halogenation of 2,5-dimethylaniline (B45416) is a straightforward approach to synthesizing this compound. chemicalbook.comlookchem.com This reaction typically involves treating 2,5-dimethylaniline with a chlorinating agent. However, controlling the regioselectivity to favor the desired 4-chloro isomer over other isomers can be challenging.

An effective industrial method to control selectivity involves first protonating the amine with an acid like hydrochloric acid to form the anilinium salt. This directs the incoming electrophile (chlorine) to the para position. The chlorination can be performed with gaseous chlorine or sulfuryl chloride in a halogenated solvent. The use of a Friedel-Crafts catalyst, such as AlCl3 or FeCl3, can further enhance regioselectivity.

Alternatively, N-alkylation strategies can be used, although this is more relevant for producing N,N-dimethylaniline from aniline (B41778). wikipedia.org The industrial process for N,N-dimethylaniline involves the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst at high temperatures and pressures. wikipedia.orgalfa-chemistry.com A similar principle could theoretically be applied if starting with a different precursor, but direct chlorination of 2,5-dimethylaniline is a more common and direct route.

Comparative Analysis of Synthetic Efficiency and Yield Optimization

The efficiency of different synthetic routes can be compared based on yield, purity, and reaction conditions. For the synthesis of chloro-dimethylanilines, different methods show significant variations in their effectiveness.

MethodStarting MaterialKey ReagentsTemperature (°C)Yield (%)Purity (%)Key Advantages/Disadvantages
Direct Chlorination 2,6-DimethylanilineCl2, Acetic Acid25-3035-4085-90Poor regiocontrol, competing N-chlorination.
Ammonium (B1175870) Salt Method 2,6-DimethylanilineHCl, then Cl2 or SO2Cl20-8069-75>98High regioselectivity, avoids ortho/para competition, suitable for industrial scale.
Catalytic Reduction 4-Chloro-2,5-dimethoxynitrobenzeneH2, Pt/C catalyst, Toluene80-110>99 (conversion)>99High yield and purity, requires high pressure and temperature equipment. google.comchemicalbook.com
Copper-Catalyzed Chlorination 2,5-Dimethoxyaniline (B66101)CuCl2, HCl, O295~95~99Uses oxygen as an oxidant, high conversion and selectivity. patsnap.com

This table is generated based on data for structurally similar compounds and general methods, illustrating comparative efficiencies.

Yield optimization for the ammonium salt method involves controlling parameters like temperature, catalyst choice, and reaction time. Temperatures are typically kept in the 0–80°C range to balance reaction kinetics with the risk of side reactions. For catalytic reduction, optimization involves the choice of catalyst, solvent, temperature, and pressure to maximize the reduction of the nitro group while minimizing dehalogenation. google.comgoogle.com

Scale-Up Considerations for Laboratory to Pilot-Scale Synthesis

Transitioning a synthetic process from the laboratory to a pilot or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

For catalytic reduction processes, which are often performed in large batches (e.g., 5,000 L), key considerations include:

Catalyst Handling and Recovery : The metal catalyst (e.g., platinum-on-carbon) is a significant cost factor. Efficient filtration and recovery of the catalyst for reuse are crucial for economic viability. google.comchemicalbook.com In continuous processes, catalyst and reactants are fed at specific flow rates into reactors. chemicalbook.com

Heat Management : Hydrogenation reactions are highly exothermic. Large-scale reactors require efficient cooling systems to control the temperature and prevent runaway reactions. chemicalbook.com

Pressure and Safety : The use of hydrogen gas at high pressures necessitates specialized reactors and stringent safety protocols. google.comchemicalbook.com

Solvent and Product Isolation : The choice of solvent is critical. Aromatic solvents like toluene or xylene are common. google.comgoogle.com On a large scale, product isolation often involves cooling the filtrate to induce crystallization, followed by filtration and drying, as opposed to laboratory-scale techniques like chromatography. google.com The filtrate can often be recycled. google.com

For the ammonium salt chlorination method, scalability is a key advantage. The process parameters are well-defined for industrial batches. The primary challenges include handling corrosive materials like HCl and chlorine gas and managing the exotherm of the neutralization step. The purification of the final product via distillation is a standard industrial practice that is well-suited for large quantities.

Elucidation of Reactivity and Reaction Mechanisms of 4 Chloro 2,5 Dimethylaniline

Electrophilic Aromatic Substitution Reactions and Regioselectivity

The reactivity of 4-Chloro-2,5-dimethylaniline in electrophilic aromatic substitution (SEAr) is governed by the interplay of the activating amino group (-NH2) and the deactivating, yet directing, chloro (-Cl) and methyl (-CH3) substituents. wikipedia.org The amino group is a powerful activating group and is ortho-, para-directing. wikipedia.org The methyl groups are also activating and ortho-, para-directing. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho and para positions via resonance. wikipedia.org

In the case of this compound, the positions on the aromatic ring are C1 (NH2), C2 (CH3), C4 (Cl), and C5 (CH3). The available positions for substitution are C3 and C6. The amino group strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The para position is already occupied by the chlorine atom, and the C2 position is occupied by a methyl group. Therefore, the primary site for electrophilic attack is the C6 position, which is ortho to the strongly activating amino group and meta to the deactivating chloro group.

Research on the chlorination of related substituted anilines using N-chlorodialkylamines in acidic solution indicates that the selectivity of these reactions is often determined more by electronic effects than by steric hindrance. psu.edu For many substituted anilines, chlorination occurs with high selectivity at the position para to the amino or substituted amino group. psu.edu When the para position is blocked, as it is in this compound, electrophilic attack is directed to an available ortho position, though this can sometimes result in lower yields compared to para-substitution. psu.edu

Nucleophilic Substitution Reactions Involving Amino and Halogen Functionalities

The this compound molecule possesses two primary sites for nucleophilic attack: the amino group and the carbon atom bearing the chloro substituent.

Reactions at the Amino Group: The amino group (-NH2) acts as a nucleophile. It can react with various electrophiles, such as acid chlorides and anhydrides, in nucleophilic acyl substitution reactions. chemicalbook.com For instance, 2,5-dimethylaniline (B45416) readily reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide. Similarly, this compound can participate in reactions with compounds like cyanuric chloride, where the amino group displaces a chlorine atom on the triazine ring in a nucleophilic substitution. troindia.in A study on the synthesis of triazine derivatives demonstrated that the first chlorine atom of cyanuric chloride is substituted by 2,5-dimethylaniline at 0–5 °C in acetone (B3395972) with potassium carbonate. troindia.in

Nucleophilic Aromatic Substitution (SNAr) at the Halogen: Nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile, is generally difficult for chlorobenzene (B131634) derivatives unless the aromatic ring is activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. qorganica.esbyjus.com In this compound, the ring is substituted with electron-donating methyl and amino groups, which deactivate the ring toward SNAr. Therefore, displacing the chlorine atom via a standard SNAr mechanism requires harsh reaction conditions. However, studies on related systems, such as the reaction of 2,3-dimethylaniline (B142581) with a dichloropyrimidine derivative, show that nucleophilic substitution of a chlorine atom can be achieved, sometimes with the assistance of a base like triethylamine (B128534) or sodium carbonate. mdpi.com

Oxidative Transformations and Radical Chemistry

The oxidation of anilines can lead to a variety of products, depending on the oxidant and reaction conditions. The amino group is susceptible to oxidation, and the aromatic ring itself can be oxidized. Electrochemical studies on chloroanilines reveal complex reaction pathways often involving dimerization. researchgate.net

The electrochemical oxidation of 4-chloroaniline (B138754) in acetonitrile (B52724) has been shown to proceed via a one-electron oxidation to form a radical cation. researchgate.net This is followed by dimerization steps. A key finding is that the para-chloro substituent can be eliminated during this process, and the resulting chlorine can then substitute the free ortho position of another chloroaniline molecule, leading to chlorinated 4-amino-diphenylamine products. researchgate.net For example, the oxidation of 4-chloroaniline yielded 2-Amino-4′,5-dichloro-diphenylamine. researchgate.net Similar mechanisms involving radical cations and subsequent coupling reactions are plausible for this compound.

Furthermore, studies on the oxidation of various aromatic amines by periodate (B1199274) ions indicate that compounds like 4-chloro-2-methylaniline (B164923) are oxidized, which can interfere with certain analytical methods. asianpubs.org This suggests that this compound would also be susceptible to oxidation by strong oxidizing agents like periodate, potentially forming quinone-imine or other complex structures through a mechanism involving an initial attack on the amine. asianpubs.org

Reductive Reactions and Hydrogenation Studies

Reductive processes targeting this compound primarily involve the catalytic hydrodehalogenation of the chloro group. However, extensive research has been conducted on the synthesis of related chloro-anilines via the reduction of a nitro group, which provides significant insight into the stability and reactivity of the molecule under reductive conditions.

The preparation of the structurally similar 4-chloro-2,5-dimethoxyaniline (B1194742) is achieved through the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene. google.comgoogle.comgoogle.com These processes demonstrate that the C-Cl bond can remain intact under specific catalytic hydrogenation conditions designed to reduce a nitro group. Various catalytic systems have been optimized for this transformation.

These studies show that the reduction of a functional group on the ring can be performed selectively without significant hydrodechlorination by carefully choosing the catalyst, solvent, and reaction conditions. Reductive dehalogenation of the C-Cl bond in this compound itself would typically require more forcing conditions or specific catalysts, such as palladium on carbon (Pd/C) with a hydrogen source, to yield 2,5-dimethylaniline.

Reaction Kinetics and Thermodynamic Studies of this compound

Detailed kinetic and thermodynamic data specifically for this compound are not widely published. However, extensive studies on the kinetics of related anilines in nucleophilic aromatic substitution reactions provide a strong basis for understanding its reactivity.

The kinetics of reactions between substituted anilines and electron-deficient aromatic systems, like 2-chloro-3,5-dinitropyridine, have been studied in detail. researchgate.net These SNAr reactions are typically second-order, and their rates are highly dependent on the electronic nature of the substituents on the aniline (B41778) ring. For reactions with a series of meta- and para-substituted anilines, plots of the logarithm of the second-order rate constant (log k2) against Hammett σ values yield good linear relationships with large, negative ρ values (e.g., -3.75 to -3.16). researchgate.net This indicates that electron-donating groups on the aniline ring accelerate the reaction by increasing its nucleophilicity, with a substantial positive charge developing on the nitrogen atom in the transition state. researchgate.net

Steric and Electronic Effects on the Reactivity Profile

The reactivity of this compound is a direct consequence of the combined steric and electronic influences of its substituents.

Electronic Effects:

Amino Group (-NH2): Strongly electron-donating through resonance (+R effect), which greatly increases the electron density of the aromatic ring and enhances its nucleophilicity. It also activates the ring towards electrophilic substitution. wikipedia.org

Methyl Groups (-CH3): Weakly electron-donating through induction (+I effect) and hyperconjugation, further increasing the ring's electron density and the amine's nucleophilicity. wikipedia.org

Chloro Group (-Cl): Electron-withdrawing through induction (-I effect) but electron-donating through resonance (+R effect). The inductive effect is dominant, making it a deactivator for electrophilic substitution and reducing the amine's basicity and nucleophilicity compared to a non-halogenated analogue. wikipedia.org

In nucleophilic reactions involving the amine, the combined electron-donating effects of the methyl groups partially counteract the withdrawing effect of the chlorine, resulting in a compound that is still a potent nucleophile. worktribe.com

Steric Effects: The presence of a methyl group at the C2 position, ortho to the amino group, creates significant steric hindrance. worktribe.comntnu.no This steric bulk can impede the approach of reactants to the amino nitrogen. Studies on the SNAr reactions of anilines have shown that alkyl substituents at the 2-position can lead to considerable reductions in reactivity. worktribe.com This effect is particularly pronounced in base-catalyzed pathways. worktribe.com Similarly, in acid-catalyzed amination reactions, bulky ortho-substituents on anilines were found to make them unsuitable substrates. ntnu.no Therefore, while electronically activated, the reactivity of the amino group in this compound is sterically hindered, which can lower reaction rates compared to anilines with less-hindered amino groups, such as its isomer 4-Chloro-3,5-dimethylaniline.

Derivatization and Functionalization Studies of 4 Chloro 2,5 Dimethylaniline

Synthesis and Characterization of Novel Amine Derivatives

The primary amino group of 4-chloro-2,5-dimethylaniline is a principal site for derivatization, enabling the creation of various new compounds through reactions like acylation and the formation of Schiff bases.

A prevalent method of derivatization is the acylation of the amino group to produce amides. For example, reacting this compound with chloroacetyl chloride results in the formation of 2-chloro-N-(2,5-dimethylphenyl)acetamide. cymitquimica.com This N-acylated derivative serves as an intermediate in the synthesis of other compounds. cymitquimica.com These acylation reactions are generally efficient and produce high yields. The resulting amides often display distinct physical and chemical characteristics when compared to the original aniline (B41778).

Another significant category of derivatives is Schiff bases, which are formed through the condensation reaction of this compound with various aldehydes or ketones. tjnpr.orgrjstonline.comrjstonline.comproquest.com For instance, it can be reacted with aromatic ketones like 5-Chloro-2-hydroxy-4-methyl-acetophenone to yield ketimines. rjstonline.comrjstonline.comproquest.com These imine compounds are valuable in organic synthesis and have been explored for their potential biological applications. tjnpr.orgrjstonline.comrjstonline.comproquest.com The synthesis is typically performed by refluxing the aniline and the carbonyl compound in a solvent such as toluene (B28343). rjstonline.comrjstonline.comproquest.com

The characterization of these novel amine derivatives is essential for confirming their structure and purity. Standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are utilized. tjnpr.orguobaghdad.edu.iq For instance, the FTIR spectrum of a Schiff base would show a characteristic absorption band for the C=N (imine) group. researchgate.net

Functionalization of the Aromatic Ring System

The aromatic ring of this compound contains an activating amino group and two methyl groups, along with a deactivating chloro group. rsc.org The interplay of these substituents' electronic effects dictates the regioselectivity of further functionalization of the ring. rsc.org The amino and methyl groups are electron-donating, increasing the electron density of the ring and making it more susceptible to electrophilic attack. rsc.orgsolubilityofthings.com Conversely, the chloro group is electron-withdrawing and deactivates the ring.

Electrophilic aromatic substitution is a primary method for functionalizing the aromatic ring. The positions for substitution are guided by the existing groups. The amino group strongly directs incoming electrophiles to the ortho and para positions. However, one ortho position is occupied by a methyl group, and the para position is occupied by the chloro atom. This directs electrophilic substitution to the remaining open positions on the ring.

Design and Synthesis of Heterocyclic Compounds Incorporating this compound Moieties

The this compound scaffold has been integrated into a variety of heterocyclic systems. The amino group serves as a convenient starting point for constructing rings via condensation and cyclization reactions.

One notable application is in the synthesis of quinoline (B57606) derivatives. For example, 4-Chloro-2,5-dimethylquinoline has been synthesized and its crystal structure determined. researchgate.net Quinoline derivatives are known for a wide range of biological activities. researchgate.netiipseries.orgnih.gov The synthesis can be achieved through methods like the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. iipseries.org

Furthermore, derivatives of this compound can be used to create other complex heterocyclic structures. For instance, N-(2,5-dimethylphenyl) acetamide (B32628) derivatives can be used in the synthesis of various heterocyclic compounds like pyrazoles, oxadiazoles, and thiadiazoles. nih.gov These synthetic routes often involve multi-step reactions, starting with the derivatization of the aniline, followed by cyclization with appropriate reagents. nih.gov For example, a hydrazide derivative can be reacted with ethyl acetoacetate (B1235776) to form a pyrazolone (B3327878) ring. nih.gov

Below is a table of exemplary heterocyclic compounds synthesized from this compound derivatives:

Table 1: Examples of Heterocyclic Compounds from this compound Derivatives
Starting Derivative Reagent Heterocyclic Product
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Ethyl acetoacetate 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl)-5-methyl-1H-pyrazol-3(2H)-one nih.gov
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Potassium thiocyanate 3-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-1H-1,2,4-triazole-5(4H)-thione nih.gov
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Carbon disulfide 5-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-1,3,4-thiadiazole-2-thiol nih.gov
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide 2,5-dimethoxytetrahydrofuran 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(1H-pyrrol-1-yl)benzamide nih.gov
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Acetylacetone (3,5-dimethyl-1H-pyrazol-1-yl)(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanone nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is governed by the electronic and steric properties of the substituents on the aromatic ring and the modified amino group. rsc.org

The electronic nature of the substituents plays a critical role. The electron-donating amino and methyl groups enhance the nucleophilicity of the aniline and activate the aromatic ring towards electrophilic substitution. rsc.orgsolubilityofthings.com The chloro atom, being electronegative, has an electron-withdrawing inductive effect, which deactivates the ring. When the amino group is converted into an amide, its electron-donating capacity is diminished, which in turn reduces the reactivity of the aromatic ring in subsequent electrophilic reactions. rsc.org

Steric factors also significantly influence the reactivity. The methyl groups at positions 2 and 5 can create steric hindrance around the amino group and the adjacent ring positions. This can affect the rate and regioselectivity of reactions. For instance, in the synthesis of polyanilines, the presence of substituents on the aromatic ring influences the growth of the polymer chain and its final molecular weight. rsc.org The flexibility of the resulting polymer chain is increased by the presence of such substituents, which can also affect properties like solubility. rsc.org

A systematic study of how structural modifications affect the physicochemical properties of polyaniline derivatives shows that the nature and position of substituents are crucial. rsc.org For example, dialkyl-substituted anilines generally have a higher oxidation potential compared to those with alkoxy groups, which are stronger electron-donors. rsc.org This fundamental understanding of structure-reactivity relationships is vital for designing new synthetic pathways and for creating novel molecules with specific, desired characteristics.

Role As a Precursor in Advanced Organic Synthesis and Materials Science Research

Pharmaceutical Intermediate Synthesis and Drug Discovery

In the pharmaceutical industry, 4-Chloro-2,5-dimethylaniline and its derivatives are instrumental in the synthesis of novel therapeutic agents. The core structure of this compound can be chemically modified to create a library of new molecules for drug discovery programs. For instance, related aniline (B41778) derivatives are crucial in the development of local anesthetics.

Research has shown that substituted anilines are key components in the synthesis of various biologically active compounds. For example, derivatives of 4-bromo-2,5-dimethylaniline, a structurally similar compound, are used as key intermediates in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The ability to perform various chemical transformations, such as substitution reactions at the bromine or chlorine atom, allows for the creation of a wide range of complex molecules with potential therapeutic applications.

Precursors for Dyestuff and Pigment Synthesis

The synthesis of dyes and pigments represents a significant application for this compound and its related isomers. guidechem.com Aromatic amines are fundamental components in the production of azo dyes, which constitute a large and important class of colorants. nih.gov The process typically involves a diazotization reaction of the primary aromatic amine, followed by coupling with an electron-rich compound to form the characteristic azo group (-N=N-), which is responsible for the color of the dye. nih.goviipseries.org

Specifically, 4-chloro-2,5-dimethoxyaniline (B1194742), a closely related compound, is cited as a valuable intermediate for preparing dyes and pigments. google.comhemachem.com This highlights the general utility of substituted anilines in this industry. The presence of the chloro and dimethyl groups on the aniline ring can influence the final color and properties of the resulting dye, allowing for the creation of a spectrum of colors.

Agrochemical Building Blocks and Crop Protection Research

The agricultural sector also benefits from the chemical versatility of this compound. This compound and its analogs serve as important building blocks in the synthesis of modern agrochemicals, including fungicides and herbicides. guidechem.comechemi.com The development of effective crop protection products is essential for ensuring food security, and substituted anilines play a vital role in this research.

The structural features of these aniline derivatives can be tailored to design molecules that selectively target specific pests or weeds while minimizing harm to the crops and the environment. echemi.com For example, structural analogs like 2,6-xylidine are precursors to fungicides such as metalaxyl (B1676325) and herbicides like metazachlor. This demonstrates the potential for this compound to be utilized in the synthesis of new and effective crop protection agents.

Polymerization Monomers and Advanced Materials Development

In the field of materials science, this compound and its derivatives are explored as monomers for the creation of advanced polymers. The reactivity of the amine group allows it to be incorporated into polymer chains, leading to materials with unique properties. For example, related dimethylaniline compounds are used as curing agents for polyester (B1180765) and vinyl ester resins. atamanchemicals.comwikipedia.org

The incorporation of the chlorinated and methylated benzene (B151609) ring into a polymer backbone can influence properties such as thermal stability, mechanical strength, and conductivity. Research into derivatives like 4-bromo-2,6-dimethylaniline (B44771) has shown their use in synthesizing aromatic conductive polymers. This suggests that this compound could be a valuable monomer for developing new materials with specialized applications in electronics and other advanced technologies.

Applications in Advanced Chemical Reagents and Catalysis

Beyond its role as a precursor, this compound and its derivatives also find application as advanced chemical reagents and in the development of catalysts. guidechem.com The compound can be used as a substrate in various chemical reactions, particularly in palladium-catalyzed cyanations, which are important for forming carbon-carbon bonds in complex organic molecules.

Furthermore, derivatives of this aniline can be used to synthesize ligands for metal catalysts. The specific steric and electronic properties imparted by the chloro and dimethyl groups can influence the activity and selectivity of the resulting catalyst. For instance, a study on a new stable Cu(I) catalyst used 2,5-dimethoxyaniline (B66101) in C-N coupling reactions, highlighting the utility of substituted anilines in catalysis research. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 Chloro 2,5 Dimethylaniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing detailed information about electron distribution and energy levels. ambeed.com

For 4-chloro-2,5-dimethylaniline, these calculations would typically optimize the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, a variety of electronic properties can be determined. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. ambeed.com A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable output. An MEP surface visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the amine group and the chlorine atom due to their high electronegativity, indicating sites susceptible to electrophilic attack. The aromatic ring itself would also feature distinct electrostatic potentials influenced by the activating methyl and amino groups and the deactivating chloro-substituent.

In studies of similar molecules, like other substituted anilines or Schiff bases, DFT calculations (often using the B3LYP functional with a basis set like 6-31G(d)) are standard for predicting geometry, vibrational frequencies, and electronic spectra. ambeed.com Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer interactions within the molecule. ambeed.com

Table 1: Representative Data from Quantum Chemical Calculations This table illustrates the typical data generated from DFT calculations for an aromatic amine. The values are hypothetical for this compound and serve for demonstration purposes.

Computational ParameterPredicted ValueSignificance
HOMO Energy-5.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DMeasures the molecule's overall polarity
Molecular Electrostatic PotentialNegative near N, Cl; Positive near H-atoms of NH₂Predicts sites for non-covalent interactions and reactions

Molecular Modeling and Dynamics Simulations of this compound Interactions

Molecular modeling and, specifically, molecular dynamics (MD) simulations, are used to study the physical movements of atoms and molecules over time. These simulations can predict how this compound interacts with its environment, such as solvent molecules or biological macromolecules.

MD simulations can reveal detailed information about solvation. For instance, a simulation of this compound in a solvent like water or acetonitrile (B52724) would show how solvent molecules arrange themselves around the solute, forming a solvation shell. This is crucial for understanding solubility and the energetics of reactions in solution. In studies of other polar dyes in different solvents, MD simulations have been used to explain how preferential solvation affects reactant proximity and, consequently, reaction rates.

In the context of biological activity, molecular docking, a modeling technique, can predict the preferred orientation of this compound when bound to a receptor or enzyme active site. This method is instrumental in drug discovery and toxicology to hypothesize a compound's mechanism of action. For example, docking studies on similar aniline (B41778) derivatives have been used to evaluate their potential as inhibitors of specific proteins by calculating binding affinities and identifying key interactions like hydrogen bonds and hydrophobic contacts. Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing insights into the flexibility of the binding pocket and the ligand itself.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models rely on calculated molecular descriptors that encode structural, electronic, or physicochemical features.

A QSAR study involving this compound would typically be part of an analysis of a larger dataset of aniline derivatives to predict a specific biological endpoint, such as toxicity or skin sensitization. Molecular descriptors for the compound would be calculated, including:

Topological descriptors: Based on the 2D graph of the molecule.

Physicochemical descriptors: Such as the logarithm of the partition coefficient (logP), molecular weight, and polar surface area.

Quantum chemical descriptors: Such as HOMO/LUMO energies and dipole moment.

These descriptors would then be used to build a mathematical model that can predict the activity of untested compounds. While comprehensive QSAR studies featuring this compound are not prominent in the literature, its predicted properties can be calculated using established QSPR models.

Table 2: Predicted Physicochemical Properties and Descriptors for this compound Data derived from computational models and databases like PubChem.

Property/DescriptorPredicted ValueMethod/Significance
Molecular FormulaC₈H₁₀ClNBasic structural information
Molecular Weight155.62 g/mol Fundamental physical property
XLogP32.6A measure of lipophilicity, important for pharmacokinetics
Hydrogen Bond Donors1The -NH₂ group
Hydrogen Bond Acceptors1The nitrogen atom
Rotatable Bond Count0Indicates conformational rigidity

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating the step-by-step mechanisms of chemical reactions. For this compound, theoretical studies can identify the most likely sites for reaction and map the energy landscape of a transformation.

The electronic properties calculated in Section 6.1 are direct inputs for reactivity prediction. The MEP surface and calculated atomic charges can pinpoint nucleophilic and electrophilic centers. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution, while the methyl groups are weakly activating. The chlorine atom is deactivating but also an ortho-, para-director. Computational analysis of the frontier molecular orbitals (HOMO and LUMO) can further refine predictions about where electrophiles or nucleophiles will attack.

Theoretical studies can model entire reaction pathways. For example, in the study of nitrosation or chlorination of aromatic amines, computational methods have been used to propose mechanisms involving one-electron oxidation to form a radical cation, followed by further steps like deprotonation or reaction with other species. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barriers for competing pathways, thereby predicting the major products of a reaction under specific conditions. For instance, DFT calculations can be used to model the regioselectivity of reactions on the aromatic ring, helping to explain why a substituent adds to a particular position.

Environmental Fate and Degradation Pathways of 4 Chloro 2,5 Dimethylaniline

Environmental Persistence and Biotic Degradation Mechanisms

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For chloroanilines, persistence tends to increase with the number of chlorine substituents. While specific data for 4-Chloro-2,5-dimethylaniline is scarce, information on related compounds suggests it may exhibit significant persistence.

Biotic degradation is a primary mechanism for the breakdown of many organic pollutants in the environment, mediated by microorganisms such as bacteria and fungi. The degradation of anilines can proceed through various enzymatic pathways. For instance, some bacteria can utilize aniline (B41778) as a sole source of carbon and nitrogen. The degradation of 2,4-dimethylaniline (B123086) has been shown to proceed via oxidative deamination to a methylcatechol intermediate by Pseudomonas species nih.gov. The initial step in the aerobic degradation of many anilines involves aniline dioxygenase, which hydroxylates the aromatic ring to form a catechol derivative. This is followed by ring cleavage, a critical step in the mineralization of the compound nih.gov.

However, the presence of chlorine atoms on the aromatic ring generally makes the compound more recalcitrant to microbial attack. Studies on chloroanilines have shown that their degradation is often slow and can lead to the formation of persistent metabolites imrpress.comoup.com. For example, the degradation of 4-chloroaniline (B138754) in the presence of aniline by a bacterial consortium was characterized by incomplete dechlorination and the accumulation of 4-chlorocatechol (B124253) academicjournals.org. The enzymes responsible for the breakdown of the non-chlorinated analogue often exhibit lower efficiency towards the chlorinated substrate academicjournals.org.

Fungi, particularly white-rot fungi, have also been shown to degrade a wide range of recalcitrant organic pollutants, including chlorinated compounds. Interestingly, a study on the transformation of chlorophenols by white-rot fungi found that the addition of 2,5-dimethylaniline (B45416) significantly intensified the degradation of pentachlorophenol (B1679276) by Cerrena unicolor, achieving 98% transformation in just one hour researchgate.net. This suggests that while this compound itself may be persistent, its non-chlorinated parent compound can play a role in the broader microbial ecology of degradation.

Abiotic Degradation Pathways in Environmental Matrices

In addition to biotic processes, this compound can be degraded by abiotic factors in the environment, primarily through photolysis and chemical reactions.

Photodegradation , or the breakdown of compounds by light, can be a significant removal pathway for aromatic amines in surface waters and the upper layers of soil. The rate and products of photodegradation are influenced by factors such as the wavelength of light, the presence of photosensitizing agents (like humic substances), and the chemical structure of the compound. For example, the photodegradation of 4-chloroaniline in the presence of iron(III) in aqueous solution leads to the formation of various oligomeric and monomeric intermediates through the action of hydroxyl radicals researchgate.net. While direct photolysis can occur, indirect photolysis involving reactive species generated from other environmental components is often more significant for anilines asm.orguc.pt.

Chemical degradation through processes like hydrolysis is generally not considered a major degradation pathway for anilines under typical environmental pH conditions, as the amino group is relatively stable to hydrolysis nih.gov. However, abiotic oxidation by dissolved oxygen can occur, though it is generally a less important removal pathway compared to biodegradation and photodegradation nih.govacs.org.

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment through all routes of exposure and accumulates in the organism's tissues to a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). A higher log Kow value generally indicates a greater potential for bioaccumulation.

It is important to note that the presence of methyl groups, as in this compound, can increase the lipophilicity (and thus the log Kow) of the compound compared to its non-methylated counterpart, potentially leading to a higher bioaccumulation potential. However, without experimental data, this remains a prediction based on chemical structure. Some studies have suggested that certain chloroanilines may persist in the environment and bioaccumulate, raising concerns about their ecological impact acs.org. The criteria for a substance to be considered bioaccumulative often include a BCF in aquatic species greater than 5,000, or in the absence of a BCF, a log Kow greater than 4 or 5 acs.org.

Table 1: Bioaccumulation Data for Related Anilines

CompoundLog KowBioconcentration Factor (BCF)OrganismReference
Aniline0.90<10Golden orfe (Leuciscus idus melanotus) nih.gov
4-Chloroaniline1.83<20Fish researchgate.net
Pentachloroaniline5.083.17 (log BCF)Fish insilico.eu

This table presents data for analogous compounds to provide an indication of potential bioaccumulation, as specific data for this compound is not available.

Soil Mobility, Adsorption, and Leaching Behavior

The mobility of this compound in soil determines its potential to leach into groundwater or be transported to surface waters via runoff. This mobility is primarily controlled by its adsorption to soil particles. The key parameter used to describe this is the soil organic carbon-water (B12546825) partition coefficient (Koc) chemsafetypro.com. A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests weak adsorption and high mobility.

Specific Koc values for this compound are not available in the reviewed literature. However, studies on other anilines provide valuable insights. Aromatic amines can interact with soil through several mechanisms, including hydrophobic partitioning into the soil organic matter, covalent bonding with reactive groups on the soil surface, and cation exchange if the amine is protonated imrpress.comepa.gov.

The adsorption of anilines is strongly influenced by soil properties, particularly organic matter content and pH. For aniline and p-chloroaniline, adsorption is significantly related to the organic matter content of the soil researchgate.net. The amino group of anilines can form covalent bonds with humic substances, leading to the formation of non-extractable residues and increasing their persistence in the soil researchgate.netresearchgate.net.

The pH of the soil is also a critical factor. The pKa of anilines determines the extent to which they exist in their neutral or protonated (cationic) form. The cationic form can undergo ion exchange with negatively charged sites on clay minerals and organic matter, which can be a significant sorption mechanism nih.gov. Generally, as pH decreases, the proportion of the protonated form increases, leading to stronger adsorption.

Given its structure, this compound is expected to have moderate to low mobility in soil, with its fate being significantly influenced by the organic matter content and pH of the soil. The presence of methyl groups may slightly increase its hydrophobicity and thus its partitioning into soil organic matter compared to 4-chloroaniline.

Table 2: Soil Adsorption Coefficients for Related Anilines

CompoundLog KocSoil TypeReference
Aniline1.17Not specified dss.go.th
4-Chloroaniline2.05Not specified nih.gov
3,4-Dichloroaniline2.72Not specified researchgate.net

This table presents data for analogous compounds to provide an indication of potential soil mobility, as specific data for this compound is not available.

Aquatic Ecotoxicity and Impact on Microbial Communities

The release of chloroanilines into aquatic environments can have adverse effects on aquatic organisms and microbial communities. The toxicity of anilines generally increases with the degree of chlorination researchgate.net.

While specific ecotoxicity data for this compound is limited, studies on other chloroanilines indicate that they can be toxic to a range of aquatic organisms, including algae, invertebrates, and fish researchgate.net. For example, 4-chloroaniline is classified as toxic to aquatic life with long-lasting effects nih.gov. The toxicity of these compounds is often related to their ability to act as polar narcotics, disrupting cell membrane functions.

Chloroanilines can also have a significant impact on microbial communities in environments such as activated sludge in wastewater treatment plants. Exposure to chloroanilines can inhibit key microbial processes like nitrification and carbon removal sciepub.comresearchgate.netresearchgate.net. For example, a shock load of 3-chloroaniline (B41212) was shown to negatively affect the nitrification process and the settleability of activated sludge sciepub.com. The presence of such toxic compounds can lead to shifts in the microbial community structure, favoring more tolerant species researchgate.netacs.org. However, some microbial communities can adapt over time to degrade these compounds, leading to a recovery of ecosystem functions researchgate.net. The ability of a microbial community to withstand and recover from exposure to a toxicant like this compound is crucial for the resilience of natural and engineered ecosystems.

Toxicological Investigations and Mechanistic Understanding of 4 Chloro 2,5 Dimethylaniline

Acute and Subacute Toxicity Studies

The acute toxicity of 4-Chloro-2,5-dimethylaniline has been evaluated in animal models, primarily through oral and dermal routes of exposure. Studies indicate that the compound is harmful if swallowed or if it comes into contact with the skin. fishersci.comechemi.com

In a subacute 28-day oral toxicity study in rats, no mortalities or significant toxicological effects were reported at the tested doses. Similarly, a 90-day study did not result in fatalities. However, at higher concentrations in the 90-day study, there was a decrease in body weight gain. Hematological analysis in this longer-term study revealed an increase in Heinz bodies and methemoglobin, alongside a reduction in erythrocyte, hemoglobin, and hematocrit counts.

Interactive Table: Acute Toxicity of this compound

Test Species Route Result
LD50 Rat Oral 1768 mg/kg
LD50 Rabbit Dermal >2000 mg/kg

Dermal and Ocular Irritation and Sensitization Mechanisms

This compound has been shown to cause skin and eye irritation. fishersci.pt In studies involving rabbits, the application of the substance to the skin resulted in slight irritation. When applied to the eyes, it was also found to be slightly irritating.

The potential for skin sensitization has been investigated using the maximization test in guinea pigs. The results of these studies indicate that this compound is a skin sensitizer.

Genotoxicity and Mutagenicity Assessments (e.g., DNA Interaction Studies)

The genotoxic and mutagenic potential of this compound has been assessed in various assays. In bacterial reverse mutation assays (Ames test) using Salmonella typhimurium strains TA 98, TA 100, TA 1535, and TA 1537, the compound was found to be weakly mutagenic in strain TA100 when tested with metabolic activation. nih.govd-nb.info However, it did not induce mutations in the other strains, with or without metabolic activation. nih.gov

In vitro, the compound has been shown to induce DNA damage in mammalian cells. nih.gov Studies on the formation of DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical, have shown that substituted anilines can form these adducts. oup.com Specifically, dG-C8 adducts of 2,5-dimethylaniline (B45416) have been synthesized. oup.com The genotoxicity of aniline (B41778) derivatives is considered a general property of this class of chemicals. d-nb.info

Interactive Table: Genotoxicity of this compound

Test System Assay Type Metabolic Activation Result Reference
S. typhimurium TA98, TA1535, TA1537 Ames Test With/Without Negative nih.gov
S. typhimurium TA100 Ames Test With Weakly Positive nih.govd-nb.info
V79 Mammalian Cells DNA Damage Not Specified Positive nih.gov

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of this compound involves its absorption, distribution throughout the body, metabolic transformation, and eventual excretion. While specific studies on this compound are limited, information can be inferred from related aniline compounds. Generally, aromatic amines are absorbed through the skin, and by inhalation and ingestion.

Metabolically, the N-hydroxylation of the amino group is a critical activation step for aniline derivatives. oup.com This process can lead to the formation of reactive metabolites. Studies on various substituted anilines in rats have demonstrated their capacity to bind to hemoglobin, which is indicative of the in vivo generation of N-hydroxylamines. oup.comnih.gov The presence of a methyl group at the C2-position may influence the metabolic rate of dimethylaniline derivatives. researchgate.net The elimination half-life of aniline and its metabolites in rats is relatively short, with urinary excretion being a primary route. researchgate.net

Organ-Specific Toxicity (e.g., Hematotoxicity, Hepatotoxicity) and Cellular Mechanisms

The primary target organs for the toxicity of this compound appear to be the blood and spleen. The hematotoxicity is a well-documented effect of chloroanilines and is characterized by conditions such as methemoglobinemia. researchgate.net This occurs when the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.

In a 90-day oral toxicity study in rats, effects on the blood were prominent, including increased methemoglobin and Heinz body formation. The spleen was also affected, with observations of congestion, increased hematopoiesis, and hemosiderosis. These splenic effects are likely secondary to the hemolytic effects of the compound. Liver effects, such as centrilobular hepatocytic hypertrophy, were also noted at higher doses in the same study. The underlying cellular mechanism for the hematotoxicity of aromatic amines involves the metabolic N-oxidation to form N-hydroxyarylamines, which are potent oxidants of hemoglobin. oup.comresearchgate.net

Advanced Analytical Method Development and Characterization Techniques

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating 4-Chloro-2,5-dimethylaniline from reaction mixtures and for its quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized, often coupled with mass spectrometry for definitive identification.

Several chemical suppliers report a purity of over 98.0% for this compound as determined by Gas Chromatography (GC), indicating that standardized GC methods are in use for quality control purposes. fishersci.com In synthetic applications, Thin-Layer Chromatography (TLC) is employed for routine reaction monitoring, with solvent systems such as petroleum ether:ethyl acetate (B1210297) (5:1) being effective for tracking the consumption of related starting materials. google.com

For more complex analyses, liquid chromatography is employed. Patent literature describes the use of this compound as a reactant in the synthesis of pyrazolyl derivatives. google.com While specific HPLC conditions for the starting aniline (B41778) are not detailed, the purification of subsequent products is achieved using reverse-phase column chromatography with a water-acetonitrile mobile phase. epo.org

Furthermore, the analysis of final products synthesized from this compound often involves Liquid Chromatography-Mass Spectrometry (LC-MS). A representative method for a downstream product utilizes a Shim-pack XR-ODS column (2.2 µm, 50x3.0mm) with a gradient mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724). epo.org General-purpose LC-MS, SFC-MS, or GC-MS systems are also cited for acquiring mass spectra of related derivatives. google.com

Table 1: General Chromatographic Parameters for Analyzing Products Derived from this compound

Parameter Details Source
Technique Reverse-Phase Liquid Chromatography epo.org
Stationary Phase Shim-pack XR-ODS (2.2 µm, i.d. 50x3.0mm) epo.org
Mobile Phase A 0.1% formic acid in water epo.org
Mobile Phase B 0.1% formic acid in acetonitrile epo.org

| Detection | Mass Spectrometry (MS) | google.comepo.org |

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a complete picture of the molecule's architecture.

Mass Spectrometry (MS): The molecular weight of this compound is 155.63 g/mol . fluorochem.co.uk Mass spectra for the compound and its derivatives are typically acquired using electrospray ionization (ESI) on LC-MS systems. google.com The protonated molecular ion [M+H]⁺ is the key indicator of the compound's presence. google.com Predicted collision cross-section (CCS) values, which are useful in ion mobility spectrometry, have been calculated for various adducts of this compound. guidechem.com

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 156.05745 129.4
[M+Na]⁺ 178.03939 140.1
[M-H]⁻ 154.04289 133.5
[M+NH₄]⁺ 173.08399 151.7
[M+K]⁺ 194.01333 136.0

Data sourced from computational predictions. guidechem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed spectral data for this compound is not widely published, ¹H and ¹³C NMR are standard methods for confirming the structure of its derivatives. epo.org For related isomers like 4-chloro-2,6-dimethylaniline, the methyl group protons typically appear as a singlet in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For analogous aromatic amines, characteristic N-H stretching vibrations are observed in the region of 3300–3500 cm⁻¹. These techniques are mentioned in patent literature as part of the characterization of products synthesized from this compound. epo.org

X-ray Crystallography and Structural Elucidation of this compound and its Derivatives

X-ray crystallography provides unambiguous proof of structure and stereochemistry. While the crystal structure of this compound itself is not publicly available, the technique has been applied to complex derivatives synthesized from it. For instance, the absolute stereochemistry of certain pyrazolyl derivatives, which are potent anti-cancer agents, has been determined by analyzing X-ray crystal structures. google.comepo.org This is particularly important for resolving atropisomers, which are stereoisomers arising from hindered rotation around a single bond. google.com The analysis of these complex final products underscores the importance of this compound as a key building block in medicinal chemistry. google.comepo.org

Advanced Techniques for Trace Analysis in Complex Matrices

The detection of trace levels of aniline compounds is a significant challenge in environmental monitoring and food safety. Although specific studies on the trace analysis of this compound are limited, methods developed for related anilines in complex matrices like groundwater are relevant. These methods often involve GC-MS or LC-MS/MS after a sample preparation step such as liquid-liquid extraction or solid-phase extraction. biomart.cn The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) are particularly advantageous for quantifying low concentrations of analytes in the presence of interfering matrix components. biomart.cn

Sustainable Synthesis and Green Chemistry Approaches for 4 Chloro 2,5 Dimethylaniline

Development of Eco-Friendly Synthetic Routes and Reagents

The conventional synthesis of 4-chloro-2,5-dimethylaniline typically involves the direct electrophilic chlorination of 2,5-dimethylaniline (B45416). Historically, this has been achieved using molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), which are highly toxic, corrosive, and difficult to handle safely. tandfonline.comthieme-connect.de The pursuit of greener alternatives has led to the exploration of less hazardous chlorinating agents that minimize waste and improve operational safety.

Eco-friendly reagents often aim to replace hazardous inputs with safer ones or generate the active chlorinating species in situ from more benign precursors. N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are solid, stable, and safer-to-handle sources of electrophilic chlorine that have emerged as effective substitutes for chlorine gas. tandfonline.comthieme-connect.deresearchgate.netisca.me These reagents offer improved selectivity and generate less corrosive byproducts.

Another green approach involves the in situ generation of chlorine from halide sources using environmentally benign oxidants. Systems such as hydrochloric acid (HCl) combined with hydrogen peroxide (H₂O₂) or sodium chlorate (B79027) (NaClO₃) in aqueous media can effectively chlorinate aromatic compounds, with water being the primary byproduct. mdpi.comjalsnet.com This strategy avoids the transportation and storage of highly toxic chlorine gas. jalsnet.com More advanced methods utilize iodine(III) reagents as environmentally friendly mediators for chlorination. bohrium.com A particularly innovative and safer route involves using copper(II) chloride (CuCl₂) in an ionic liquid, which circumvents the need for gaseous reactants and additional protection-deprotection steps for the aniline (B41778) functional group. beilstein-journals.org

Reagent SystemDescriptionGreen Chemistry Advantages
Traditional Agents Chlorine (Cl₂), Sulfuryl chloride (SO₂Cl₂)Effective but highly toxic, corrosive, and hazardous.
Solid Cl⁺ Sources N-chlorosuccinimide (NCS), Trichloroisocyanuric acid (TCCA)Safer, solid reagents; easier to handle; improved selectivity. thieme-connect.de
In Situ Generation HCl / H₂O₂, NaClO₃ / HClUses benign oxidants to generate chlorine from a safer source, often in aqueous media. mdpi.comjalsnet.com
Metal Halides Copper(II) chloride (CuCl₂) in Ionic LiquidAvoids toxic gases and protection/deprotection steps; safer operational choice. beilstein-journals.org
Hypervalent Iodine Iodine(III) reagentsEnvironmentally friendly reagents for mild chlorination. bohrium.com

Catalyst Design for Enhanced Selectivity and Reduced Waste

Catalysis is a cornerstone of green chemistry, offering pathways to enhance reaction rates and, crucially, control selectivity, thereby minimizing waste from unwanted byproducts. In the synthesis of this compound from 2,5-dimethylaniline, the primary challenge is achieving high regioselectivity for the para-chloro isomer over ortho- or di-chlorinated products.

Solid acid catalysts, particularly zeolites like H-USY, have shown significant promise. When used with TCCA as the chlorinating agent, H-USY zeolites can achieve high conversion rates (up to 64%) with excellent selectivity (up to 99%) for monochlorinated products. researchgate.net A key advantage of these solid catalysts is their stability and reusability, allowing them to be easily recovered and used in multiple reaction cycles, which significantly reduces catalyst waste. researchgate.net

Another advanced approach is the use of organocatalysts. For instance, diisopropylammonium salts have been successfully employed to direct the chlorination of anilines with high regioselectivity. researchgate.net While this specific catalyst promotes ortho-chlorination, it exemplifies the principle of using tailored small organic molecules to control reaction outcomes, a strategy that could be adapted for para-selectivity.

Furthermore, novel metal-based catalysts offer efficient and recyclable options. Fe–Ba binary oxides have been developed as thermally stable, reusable catalysts for chlorination reactions that use the environmentally friendly HCl/H₂O₂ system. mdpi.comnih.gov These catalysts demonstrate high conversion rates and can be recycled without significant loss of activity, aligning with green chemistry principles of waste reduction and catalyst longevity. mdpi.comnih.gov

Catalyst TypeChlorinating SystemKey AdvantagesResearch Finding
Zeolite (H-USY) Trichloroisocyanuric acid (TCCA)Reusable, high selectivity for monochlorination, stable. researchgate.netAchieved 39–64% conversion and 90–99% selectivity. researchgate.net
Organocatalyst N-Chlorosuccinimide (NCS)Metal-free, directs regioselectivity. researchgate.netDemonstrated high ortho-selectivity for various anilines. researchgate.net
Binary Metal Oxide HCl / H₂O₂Recyclable, thermally stable, uses green reagents. mdpi.comFe-containing catalyst showed moderate to high conversions. mdpi.com

Solvent Minimization and Replacement Strategies in Synthesis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional chlorination reactions often employ volatile organic compounds (VOCs) such as chlorinated hydrocarbons (e.g., 1,2-dichloroethane) or carbon tetrachloride, which are toxic and environmentally persistent. researchgate.netrsc.org Green chemistry promotes the reduction or replacement of such hazardous solvents with more benign alternatives.

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. jalsnet.com Research has demonstrated successful chlorination of aromatic compounds using reagents like N-chlorosuccinimide or the NaClO₃/HCl system in aqueous media, which simplifies workup and reduces environmental impact. isca.mejalsnet.com

The most ambitious green strategy is the elimination of solvents altogether. Solvent-free, or "neat," reactions maximize atom economy and radically simplify process design by removing the need for solvent handling, recovery, and disposal. rsc.org These reactions are often facilitated by heating the mixture of reactants, leading to cost savings and a significant reduction in waste. rsc.orgresearchgate.net

StrategyDescriptionExamples & Benefits
Solvent Replacement Using environmentally benign solvents instead of hazardous VOCs.Water: Used with NCS or NaClO₃/HCl systems; non-toxic, safe, and readily available. jalsnet.com
Alternative Solvents Employing novel solvents with favorable environmental profiles.Ionic Liquids: Non-volatile, can enhance reaction rates and selectivity, potentially recyclable. beilstein-journals.org
Solvent Minimization Conducting reactions under solvent-free ("neat") conditions.Reactants are mixed without a solvent, reducing waste, energy consumption, and simplifying purification. rsc.org

Process Intensification and Energy Efficiency in Production

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. acs.org This approach moves away from large, conventional batch reactors toward more advanced, continuous manufacturing methods.

Microreactors and continuous flow systems are at the forefront of process intensification. acs.orgfrontiersin.org These systems offer superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction conditions like temperature and residence time. researchgate.net For a potentially hazardous and rapid reaction like chlorination, this enhanced control significantly improves safety and can lead to higher yields and selectivity. rsc.org For example, a liquid-liquid chlorination process for 4-nitroaniline (B120555) in a microflow system achieved 98.3% conversion and 90.6% selectivity in just 1.6 seconds, a dramatic improvement over the 8 hours required in a traditional batch process. rsc.orgrsc.org Such efficiency gains translate directly into lower energy consumption and reduced operational costs.

The use of enabling technologies, such as ultrasound, can further intensify chemical processes. frontiersin.org Sonication can enhance mixing and mass transfer, accelerating reaction rates and improving efficiency in both batch and continuous modes. beilstein-journals.org By integrating these technologies, the production of this compound can be made more sustainable, with lower energy requirements, reduced waste, and a smaller manufacturing footprint. acs.orgfrontiersin.org

TechnologyPrincipleAdvantages for Chlorination Synthesis
Continuous Flow / Microreactors Reactions are performed continuously in small channels rather than in a large vessel.Superior heat/mass transfer, precise control of parameters, enhanced safety, increased efficiency, reduced reaction times (seconds vs. hours). rsc.orgrsc.org
Process Automation Integrated control systems for continuous monitoring and adjustment of reaction conditions.Improves consistency, yield, and purity while minimizing side reactions and by-products. acs.orgfrontiersin.org
Alternative Energy Sources Using energy forms like ultrasound to drive or enhance reactions.Can increase production efficiency, improve mixing, and reduce overall energy consumption. beilstein-journals.orgfrontiersin.org

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The efficient and sustainable synthesis of 4-Chloro-2,5-dimethylaniline is fundamental to enabling its broader study and application. Currently, detailed research into optimized and novel synthetic routes is limited. Future research should focus on developing methodologies that are not only high-yielding but also environmentally benign and cost-effective.

Key areas for exploration include:

Advanced Catalytic Systems: Investigating the use of novel transition-metal catalysts for the selective chlorination of 2,5-dimethylaniline (B45416). Research could focus on catalysts that offer high regioselectivity to minimize the formation of isomeric byproducts.

Green Chemistry Approaches: Developing synthetic routes that utilize greener solvents, reduce energy consumption, and minimize waste generation. This could involve exploring flow chemistry processes or biocatalytic methods for its synthesis.

Alternative Precursors: While the direct chlorination of 2,5-dimethylaniline or the reduction of a corresponding nitroaromatic compound are plausible routes, research into alternative, readily available starting materials could open new, more efficient synthetic pathways. A comparative analysis of different synthetic strategies, such as those used for related isomers like 4-chloro-2,6-dialkylanilines, could provide valuable insights. google.com

Table 1: Comparison of Potential Synthetic Approaches
Synthetic ApproachPotential AdvantagesResearch Focus Areas
Direct Chlorination of 2,5-dimethylanilineAtom economy, potentially fewer steps.Development of highly selective catalysts to control chlorination position and prevent over-chlorination.
Reduction of 4-Chloro-2,5-dimethylnitrobenzeneWell-established reduction chemistry (e.g., catalytic hydrogenation).Optimization of reduction conditions for safety and efficiency; exploring novel reducing agents.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Screening and engineering of enzymes (e.g., halogenases, reductases) for specific transformations.

Development of Advanced Functional Materials Based on this compound

Substituted anilines are versatile building blocks in materials science. The unique combination of a chloro-substituent and two methyl groups on the aromatic ring of this compound makes it an intriguing candidate for the synthesis of novel functional materials.

Future research should be directed towards:

Polymer Science: Investigating the incorporation of this compound as a monomer or co-monomer in the synthesis of advanced polymers. Research on the copolymerization of other chloroanilines suggests that such materials could possess unique electronic, thermal, and solubility properties. conicet.gov.ar These polymers could find applications in conductive plastics, corrosion-resistant coatings, and specialized membranes.

Dyes and Pigments: Using this compound as a precursor for creating novel azo dyes and organic pigments. The specific substitution pattern could influence the chromophoric properties, leading to new colors with high stability and specific application profiles.

Pharmaceutical and Agrochemical Intermediates: Exploring its use as a scaffold for the synthesis of biologically active molecules. For instance, the structure of 4-Chloro-2,5-dimethyl-quinoline, a potential derivative, has been characterized, suggesting a pathway to novel heterocyclic compounds that could be screened for pharmaceutical or agrochemical activity. nih.gov

In-depth Mechanistic Toxicology Studies and Risk Assessment

A comprehensive understanding of the toxicological profile of this compound is essential for ensuring its safe handling and for assessing its environmental impact. Current knowledge is limited to basic hazard classifications, which indicate potential for acute toxicity and irritation. nih.govtcichemicals.com

Future toxicological research must move beyond preliminary screening to include:

Mechanism of Toxicity: Investigating the specific cellular and molecular mechanisms by which it exerts toxic effects. Studies on other chloroanilines have utilized submitochondrial particle assays to elucidate effects on mitochondrial respiration, suggesting a potential mode of action related to membrane impairment. researchgate.net Similar mechanistic studies, including assessments of genotoxicity, cytotoxicity, and endocrine disruption potential, are needed for this specific compound.

Metabolism and Toxicokinetics: Determining how the compound is absorbed, distributed, metabolized, and excreted in biological systems. Identifying its metabolites is crucial, as they may be more or less toxic than the parent compound.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the toxicity of this compound and related compounds. Research indicates that for chloroanilines, toxicity tends to increase with the degree of chlorine substitution, providing a basis for predictive modeling. researchgate.net

Comprehensive Risk Assessment: Combining exposure data with detailed toxicological findings to conduct a thorough risk assessment for both human health and ecological systems.

Table 2: GHS Hazard Classifications for this compound
Hazard Statement CodeHazard StatementReference
H302Harmful if swallowed nih.gov
H312Harmful in contact with skin nih.gov
H315Causes skin irritation nih.govtcichemicals.com
H319Causes serious eye irritation nih.govtcichemicals.com
H332Harmful if inhaled nih.gov
H335May cause respiratory irritation nih.govapolloscientific.co.uk

Application in Environmental Remediation Technologies

The presence of chlorinated aromatic compounds in the environment is a significant concern. While this compound is not currently a widespread pollutant, its potential future use necessitates research into its environmental fate and remediation.

Emerging research directions include:

Biodegradation Studies: Identifying and isolating microbial consortia or specific bacterial strains capable of degrading this compound. Studies on other isomers like 4-chloroaniline (B138754) have identified bacteria such as Acinetobacter and Pseudomonas that can utilize it as a carbon and nitrogen source, often via a chlorocatechol pathway. nih.govresearchgate.net Future work should investigate if these or other microbes can metabolize the dimethylated variant.

Advanced Oxidation Processes (AOPs): Evaluating the efficacy of AOPs, such as ozonation, Fenton processes, or photocatalysis, for the complete mineralization of this compound in contaminated water.

Adsorption Technologies: Developing and testing novel adsorbent materials, such as activated carbons or specialized resins, for the effective removal of this compound from industrial effluents.

Environmental Fate Modeling: Studying its persistence, bioaccumulation potential, and transport in soil and water systems to predict its environmental behavior and develop proactive management strategies.

Interdisciplinary Research Collaborations and Translational Studies

Realizing the full potential of this compound requires a departure from siloed research. Future progress will be driven by collaborations that bridge multiple scientific disciplines.

Key collaborative frameworks should include:

Chemistry and Materials Science: Organic chemists focused on novel synthesis must collaborate with materials scientists to design and create advanced polymers and functional materials based on the compound.

Toxicology and Environmental Science: Toxicologists studying the compound's health effects should work with environmental scientists who are investigating its biodegradation and environmental fate to create a complete safety and sustainability profile.

Academia and Industry: Translational studies, which aim to move discoveries from the laboratory to real-world applications, will depend on strong partnerships between academic researchers and industrial partners. These collaborations are essential for scaling up synthesis, testing materials in applied settings, and navigating the regulatory landscape for new chemical products.

By pursuing these integrated research avenues, the scientific community can systematically explore the properties of this compound, paving the way for innovative applications while ensuring a robust understanding of its health and environmental implications.

Q & A

Basic Research Questions

Q. What chromatographic methods are optimal for quantifying 4-Chloro-2,5-dimethylaniline in environmental or synthetic matrices?

  • Methodological Answer : High-Performance Liquid Chromatography with UV detection (HPLC-UV) is effective for analyzing chlorinated dimethylaniline derivatives. To ensure accuracy, residual oxidizing agents (e.g., chlorine dioxide or hypochlorite) should be quenched with ascorbic acid to prevent analyte degradation during sample preparation. Column selection (e.g., C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile/water gradients) are critical for resolving structurally similar compounds .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction, coupled with software like SHELXL, enables precise determination of bond lengths, angles, and packing arrangements. For halogenated anilines, high-resolution data collection is essential to mitigate challenges like twinning or weak diffraction. The SHELX suite is widely used for refinement, leveraging iterative least-squares algorithms to optimize structural models .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Substituent positions (e.g., chlorine at C4, methyl groups at C2/C5) modulate electron density on the aromatic ring, affecting regioselectivity in reactions like Suzuki-Miyaura coupling. Comparative studies with analogs (e.g., 4-Fluoro-3,5-dimethylaniline) reveal that electronegative groups enhance oxidative stability but may reduce nucleophilic aromatic substitution rates. Computational modeling (DFT) can predict reactive sites and guide catalyst selection .

Q. What challenges arise in crystallographic refinement of halogenated anilines, and how can they be addressed?

  • Methodological Answer : Disordered halogen atoms (e.g., chlorine) or thermal motion artifacts complicate refinement. Strategies include:

  • Collecting low-temperature (<100 K) data to reduce thermal displacement.
  • Using restraints (e.g., SIMU/DELU in SHELXL) to model anisotropic displacement parameters.
  • Validating models with residual density maps and Hirshfeld surface analysis .

Q. How can conflicting HPLC data for chlorinated aniline derivatives be resolved during method validation?

  • Methodological Answer : Contradictions in retention times or peak shapes often stem from matrix effects or incomplete quenching. Systematic validation steps include:

  • Spike-and-recovery experiments to assess interference from co-eluting species.
  • Stability studies under varying pH and temperature conditions.
  • Mass spectrometry (LC-MS) for unambiguous compound identification .

Key Considerations for Researchers

  • Synthetic Optimization : When synthesizing this compound derivatives, monitor reaction intermediates via TLC or inline IR to avoid over-chlorination or side-product formation.
  • Data Reproducibility : For crystallographic studies, deposit raw data in repositories like CCDC to facilitate cross-validation .
  • Safety Protocols : Handle chlorinated anilines in fume hoods due to potential toxicity; refer to SDS guidelines for proper disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.